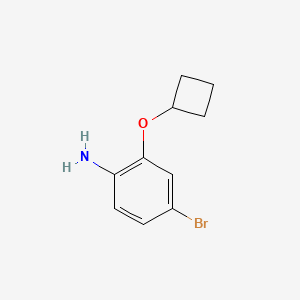

4-Bromo-2-cyclobutoxyaniline

Description

4-Bromo-2-cyclobutoxyaniline is a brominated aromatic amine featuring a cyclobutoxy (–O-cyclobutyl) substituent at the 2-position and an amino (–NH₂) group at the 4-position of the benzene ring. The cyclobutoxy group introduces steric strain and electronic effects distinct from linear alkoxy or aryl substituents, influencing solubility, crystallinity, and synthetic applications .

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

4-bromo-2-cyclobutyloxyaniline |

InChI |

InChI=1S/C10H12BrNO/c11-7-4-5-9(12)10(6-7)13-8-2-1-3-8/h4-6,8H,1-3,12H2 |

InChI Key |

KUYNRJLPFKJUDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=C(C=CC(=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the protection of the aniline nitrogen using tert-butylsilyl (TBS) protection, followed by bromination and subsequent deprotection . The reaction conditions are generally mild, utilizing eco-friendly solvents such as 2-methyltetrahydrofuran (2-MeTHF) .

Industrial Production Methods: Industrial production of 4-Bromo-2-cyclobutoxyaniline may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclobutoxyaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of palladium catalysts, such as in Suzuki-Miyaura coupling reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

Oxidation: Often employs oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Various substituted anilines and biaryl compounds.

Oxidation Products: Quinones and related compounds.

Reduction Products: Amines and related derivatives.

Scientific Research Applications

4-Bromo-2-cyclobutoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclobutoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the cyclobutoxy group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-Bromo-2-cyclobutoxyaniline (hypothetical) with structurally related brominated anilines from the evidence:

Key Findings

Steric and Electronic Effects

- Cyclobutoxy vs. Methoxy/Nitro Groups: The cyclobutoxy group in the target compound imposes greater steric hindrance compared to methoxy (–OCH₃) or nitro (–NO₂) groups seen in 4MNB . This strain may reduce reactivity in electrophilic substitution but enhance selectivity in coupling reactions.

- Halogen Interactions : 4-Bromo-2-chloroaniline exhibits intermolecular N–H⋯Br hydrogen bonding, stabilizing its planar crystal structure . Similar interactions could occur in 4-Bromo-2-cyclobutoxyaniline, though steric effects from the cyclobutyl group might disrupt packing.

Crystallographic Behavior

- The asymmetric unit of 4MNB contains two molecules (A and B), with structural deviations attributed to nitro and methoxy substituents .

Biological Activity

4-Bromo-2-cyclobutoxyaniline is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

- Molecular Formula : C10H12BrN

- Molecular Weight : 227.12 g/mol

- CAS Number : 1491046-05-9

Biological Activity Overview

Research into the biological activity of 4-Bromo-2-cyclobutoxyaniline indicates several potential applications, particularly in pharmacology and biochemistry. The compound's structure suggests it may interact with various biological targets, including enzymes and receptors.

The biological activity of 4-Bromo-2-cyclobutoxyaniline can be attributed to its ability to:

- Inhibit Enzyme Activity : The presence of the bromine atom and the cyclobutoxy group may facilitate interactions with enzyme active sites, potentially leading to inhibition.

- Alter Protein Function : It may affect protein conformation and function through non-covalent interactions such as hydrogen bonding and hydrophobic effects.

In Vitro Studies

Recent studies have investigated the effects of 4-Bromo-2-cyclobutoxyaniline on various cell lines. For example:

- Cell Proliferation Assays : Inhibition of proliferation was observed in cancer cell lines, suggesting potential anti-cancer properties.

- Enzyme Inhibition Tests : The compound showed significant inhibition of certain kinases, indicating its potential as a therapeutic agent in cancer treatment.

Case Studies

- Anti-Cancer Activity : A study conducted on MCF-7 breast cancer cells revealed that treatment with 4-Bromo-2-cyclobutoxyaniline led to a decrease in cell viability by approximately 40% at a concentration of 10 µM after 48 hours.

- Neuroprotective Effects : Another investigation highlighted its neuroprotective properties in neuronal cell cultures exposed to oxidative stress, where it reduced apoptosis markers significantly.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.